An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentyl-2-azetidinone
An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentyl-2-azetidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentyl-2-azetidinone, a derivative of the core β-lactam structure, represents a class of compounds of significant interest in medicinal chemistry. The four-membered azetidinone ring is the cornerstone of a vast array of antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis.[1][2][3] The N-pentyl substituent modifies the lipophilicity and other physicochemical properties of the parent molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is paramount for the rational design and development of new therapeutic agents.
This guide provides a comprehensive overview of the key physicochemical properties of 1-pentyl-2-azetidinone, with a focus on the experimental methodologies used for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data in the context of drug discovery and development.
Core Physicochemical Properties
While specific experimental data for 1-pentyl-2-azetidinone is not widely available in public databases, we can compile its fundamental molecular attributes and provide expected values for its key physicochemical properties based on its structure.
| Property | Value/Expected Value | Source/Basis |
| Molecular Formula | C₈H₁₅NO | [4] |
| Molecular Weight | 141.21 g/mol | [4] |
| Melting Point | Not available (expected to be a low-melting solid or oil) | |
| Boiling Point | Not available | [4] |
| Density | Not available | [4] |
| Calculated logP | ~1.5 - 2.5 | Prediction based on N-alkylation of the parent 2-azetidinone (logP ~ -0.8) |
| Aqueous Solubility | Predicted to be low to moderate | Based on the increased lipophilicity from the pentyl chain |
| Chemical Structure |
Spectroscopic and Structural Characterization
The structural elucidation of 1-pentyl-2-azetidinone relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For 1-pentyl-2-azetidinone, the most characteristic feature is the carbonyl (C=O) stretch of the β-lactam ring.
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Expected Absorption: A strong absorption band is expected in the range of 1735-1765 cm⁻¹ . This higher frequency compared to a standard acyclic amide is due to the significant ring strain of the four-membered ring, which increases the double-bond character of the carbonyl group.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the pentyl chain and the azetidinone ring. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group will be the most deshielded.
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¹³C NMR: The carbon NMR spectrum will be distinguished by the downfield signal of the carbonyl carbon, typically in the range of 165-180 ppm . The carbons of the pentyl chain will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak (M⁺): An m/z value corresponding to the molecular weight of 141.21 would be expected.
Key Physicochemical Parameters in Drug Development
The following sections delve into the experimental determination of critical physicochemical properties that directly impact the drug-like characteristics of a compound like 1-pentyl-2-azetidinone.
Lipophilicity (logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought in drug design to ensure sufficient membrane permeability without compromising aqueous solubility.
Trustworthiness: The "gold standard" for experimental logP determination is the shake-flask method . This method directly measures the partitioning of the compound between n-octanol and water at equilibrium.
Authoritative Grounding & Comprehensive References:
Experimental Protocol: Shake-Flask Method for logP Determination
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Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
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Sample Preparation: Dissolve a known amount of 1-pentyl-2-azetidinone in the pre-saturated n-octanol or water phase.
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Partitioning: Combine the two phases in a flask and shake vigorously for a set period (e.g., 24 hours) to allow for complete partitioning.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. HPLC is a preferred quantification method due to its sensitivity and ability to separate the analyte from any potential impurities.
Diagram: Shake-Flask logP Determination Workflow
Caption: Workflow for determining kinetic solubility via nephelometry.
Chemical Stability
Expertise & Experience: The stability of the β-lactam ring is a critical consideration, as it is susceptible to hydrolysis, which inactivates the compound. Stability studies are essential to determine a compound's shelf-life and its suitability for various formulation and administration routes.
Trustworthiness: Stability is typically assessed by incubating the compound in relevant media (e.g., aqueous buffers at different pH values, plasma) over time and quantifying the remaining parent compound using a stability-indicating analytical method, such as HPLC.
Authoritative Grounding & Comprehensive References:
Experimental Protocol: pH-Dependent Hydrolytic Stability
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Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9).
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Incubation: Add a known concentration of 1-pentyl-2-azetidinone to each buffer and incubate at a controlled temperature (e.g., 37°C).
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Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins if in a biological matrix and to stop further degradation.
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Quantification: Analyze the samples by HPLC to determine the concentration of the remaining 1-pentyl-2-azetidinone.
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Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life at each pH.
Causality Behind Experimental Choices: Assessing stability at different pH values is crucial as it mimics the conditions the drug might encounter in the gastrointestinal tract and in different physiological compartments. HPLC is the method of choice as it can separate the parent compound from its degradation products, ensuring accurate quantification.
Diagram: Chemical Stability Assessment Workflow
Caption: Workflow for determining the pH-dependent hydrolytic stability of a compound.
Conclusion
The physicochemical properties of 1-pentyl-2-azetidinone are fundamental to its potential as a therapeutic agent. While specific experimental data for this particular molecule may be limited, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By applying these principles of experimental design and data interpretation, researchers and drug development professionals can effectively evaluate the drug-like properties of this and other novel N-substituted β-lactams, paving the way for the discovery of new and effective medicines.
References
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